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Compound Name: Guluronic acid sodium

Cat. No.: B15590367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Guluronic acid, as a key component of sodium alginate, plays a crucial role in the design and

functionality of advanced drug delivery systems. Sodium alginate is a naturally occurring

anionic polysaccharide derived from brown seaweed and is composed of blocks of (1-4)-linked

β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2][3] The proportion and

arrangement of these blocks dictate the physicochemical properties of the alginate and its

subsequent performance as a drug delivery vehicle.

Alginates with a higher content of guluronic acid (high-G) are known to form strong and brittle

gels in the presence of divalent cations like Ca²⁺, which selectively bind to the G-blocks in a

structure famously known as the "egg-box model".[4] This cross-linking ability is fundamental to

the formation of stable hydrogels, microparticles, and nanoparticles for controlled and targeted

drug release.[5] Guluronic acid-rich alginates are particularly valued for their ability to provide

robust matrices that can protect encapsulated drugs from harsh environments, such as the

acidic conditions of the stomach, and offer sustained release profiles.[6]

Applications in Drug Delivery
Controlled-Release Hydrogels: High guluronic acid content contributes to the formation of

rigid hydrogel networks.[7] These hydrogels can encapsulate therapeutic agents and release

them over an extended period, which is beneficial for reducing dosing frequency and

improving patient compliance.[8] The release mechanism is often controlled by diffusion

through the hydrogel mesh and the degradation of the hydrogel matrix.[8]
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pH-Responsive Systems for Oral Delivery: Sodium alginate-based systems are ideal for oral

drug delivery due to their pH-sensitive nature.[6][8] In the acidic environment of the stomach,

alginate remains in its less soluble protonated form, thus protecting the encapsulated drug.

[9] Upon entering the more neutral pH of the intestines, the hydrogel swells, leading to the

release of the therapeutic agent.[8][9]

Microparticles and Nanoparticles for Targeted Delivery: Sodium alginate can be formulated

into micro- and nanoparticles for targeted drug delivery.[6][10] These particulate systems can

be designed to release their payload at specific sites in the body. For instance, hyaluronic

acid-coated nanoparticles, a similar polysaccharide, have been extensively studied for

targeted delivery to cancer cells that overexpress receptors like CD44.[11][12][13][14][15][16]

Biocompatibility and Safety: Sodium alginate and its constituent monomers, mannuronic and

guluronic acids, are generally recognized as safe (GRAS), biocompatible, and

biodegradable.[17][18] Toxicological studies have shown high LD50 values for both

mannuronic and guluronic acids, indicating a high safety profile for oral administration.[17]

[18]

Quantitative Data
The following tables summarize key quantitative data from various studies on alginate-based

drug delivery systems.

Table 1: In Vitro Drug Release from Alginate-Based Formulations
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Formulation Drug
pH
Condition

Time
Cumulative
Release (%)

Reference

High

Guluronic

Acid

(GG)/PVA

Hydrogel

Metformin 1.2 - < 5% [19]

High

Guluronic

Acid

(GG)/PVA

Hydrogel

Metformin Neutral 4 h 36% [19]

High

Guluronic

Acid

(GG)/PVA

Hydrogel

Metformin Neutral Equilibrium 55% [19]

High

Mannuronic

Acid

(MM)/PVA

Hydrogel

Metformin 1.2 - < 5% [19]

High

Mannuronic

Acid

(MM)/PVA

Hydrogel

Metformin Neutral 4 h 40% [19]

High

Mannuronic

Acid

(MM)/PVA

Hydrogel

Metformin Neutral Equilibrium 60% [19]

Chitosan-

Alginate

Omeprazole 1.2 - < 20% [9]
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Hydrogel

Chitosan-

Alginate

Hydrogel

Omeprazole 7.4 24 h > 92% [9]

Sodium

Alginate

Microcapsule

s

Bioactive

Substances
2.2 120 min 2.32% [9]

Sodium

Alginate

Microcapsule

s

Bioactive

Substances
7.4 120 min 64.54% [9]

Table 2: Encapsulation Efficiency and Drug Loading

Formulation Drug
Encapsulation
Efficiency (%)

Drug Loading
Capacity (%)

Reference

Chitosan-

Alginate

Hydrogel

Omeprazole 82.70 ± 2.02 - [9]

Sodium Alginate

Microcapsules

Bioactive

Substances
77.2 - [9]

Carboxymethyl

Alginate/Chitosa

n PEC Films

Diclofenac

Sodium
~69 ~79

SA/HA/SF Gel

Beads
KTS 90.67 ± 0.27

3.11 ± 0.21

mg/mL

SA-HA

Microspheres

Doxorubicin

(DOX)
89.2 - [20]

Hyaluronic Acid-

Coated Gold

Nanoparticles

Sulfasalazine

(SSZ)
up to 94 ~70 [21][22]
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Table 3: Biocompatibility Data

Compound Animal Model LD50 (Oral) Finding Reference

Guluronic Acid - 4800 mg/kg

Considered safe

and well-

tolerated with no

significant

pathological

signs observed

in vital organs.

[17]

Mannuronic Acid - 4600 mg/kg

Considered safe

and well-

tolerated.

[17]

Chitosan-

Alginate

Hydrogel

Caco-2 cells -

No significant

cytotoxicity (cell

viability > 95%).

[9]

Experimental Protocols
Protocol 1: Preparation of Alginate/PVA Hydrogels by
Freeze-Thawing
This protocol is adapted from the methodology described for preparing hydrogels for controlled

drug delivery.[19][23]

Materials:

Sodium alginate (high guluronic acid content)

Poly(vinyl alcohol) (PVA)

Model drug (e.g., Metformin)

Distilled water

Procedure:
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Prepare a 2% (w/v) aqueous solution of sodium alginate by dissolving the powder in distilled

water with constant stirring until a homogenous solution is formed.

Prepare a 10% (w/v) aqueous solution of PVA. This may require heating to around 80-90°C

with stirring to ensure complete dissolution.

Mix the sodium alginate and PVA solutions in the desired ratio (e.g., 1:1 w/v).

Dissolve the model drug into the alginate/PVA solution at the desired concentration.

Pour the resulting solution into molds (e.g., petri dishes or custom molds).

Subject the molds to a series of freeze-thaw cycles. A typical cycle consists of freezing at

-20°C for 18 hours followed by thawing at 25°C for 6 hours. Repeat for 3-5 cycles to ensure

stable hydrogel formation.

The resulting hydrogels can be washed with distilled water to remove any un-crosslinked

polymer and then dried or used directly for characterization.

Protocol 2: Preparation of Calcium Alginate
Microparticles by Emulsification/Internal Gelation
This protocol is based on a common method for producing alginate microspheres.[10]

Materials:

Sodium alginate

Calcium carbonate (CaCO₃)

Vegetable oil (e.g., sunflower oil)

Surfactant (e.g., Span 80)

Acetic acid

Drug to be encapsulated
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Procedure:

Prepare a sodium alginate solution (e.g., 1.5% w/v) in deionized water.

Disperse the drug and fine calcium carbonate powder into the alginate solution.

Prepare the oil phase by mixing vegetable oil with a surfactant (e.g., 1% v/v Span 80).

Add the aqueous alginate/drug/CaCO₃ dispersion to the oil phase and homogenize at high

speed to form a water-in-oil emulsion.

While stirring, add a small amount of acetic acid to the emulsion. This will lower the pH,

causing the release of Ca²⁺ ions from the CaCO₃.

The released Ca²⁺ ions will crosslink the guluronic acid blocks of the alginate, forming solid

microparticles.

Continue stirring for a specified period to allow for complete gelation.

Collect the microparticles by centrifugation or filtration, wash with an appropriate solvent

(e.g., isopropanol) to remove the oil, and then with distilled water.

Dry the microparticles (e.g., by lyophilization or air drying).

Protocol 3: In Vitro Drug Release Study
This is a general protocol to assess the release of a drug from the prepared formulations.[9][24]

[25]

Materials:

Drug-loaded hydrogels or microparticles

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 1.2 to simulate gastric fluid

and pH 7.4 to simulate intestinal fluid)

Shaking incubator or dissolution apparatus

UV-Vis spectrophotometer or HPLC for drug quantification
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Procedure:

Accurately weigh a known amount of the drug-loaded formulation.

Place the formulation into a known volume of release medium (e.g., 50 mL of pH 1.2 PBS) in

a beaker or dissolution vessel.

Maintain the system at 37°C with constant, gentle agitation.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot

(e.g., 1 mL) of the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain sink conditions.

Analyze the concentration of the drug in the collected aliquots using a suitable analytical

method (e.g., UV-Vis spectrophotometry at the drug's λmax).

Calculate the cumulative percentage of drug released at each time point using a standard

calibration curve.

To simulate passage through the gastrointestinal tract, the formulation can be first placed in

pH 1.2 buffer for 2 hours, and then transferred to pH 7.4 buffer for the remainder of the study.

[9]

Visualizations
Caption: Workflow for preparing drug-loaded alginate/PVA hydrogels.

Caption: "Egg-box" model of alginate gelation via Ca²⁺ cross-linking of G-blocks.

Caption: Factors influencing drug release from alginate delivery systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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